![molecular formula C16H14ClNO7S B4722358 methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate](/img/structure/B4722358.png)
methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate
Übersicht
Beschreibung
Methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate, also known as MBCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBCA is a synthetic compound that belongs to the family of sulfonamides and is known for its diverse range of biological activities.
Wirkmechanismus
The mechanism of action of methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes involved in key cellular processes. methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has also been found to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has been found to have a range of biochemical and physiological effects. Studies have shown that methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate can induce cell cycle arrest, DNA damage, and oxidative stress in cancer cells. methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has also been found to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate in lab experiments is its potent biological activity. methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has been found to have activity against a wide range of cell lines and has shown promising results in animal models. However, one of the limitations of using methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate is its potential toxicity. Studies have shown that methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate can be toxic to normal cells at high concentrations, and care should be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are many future directions for research on methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate. One area of interest is the development of methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate derivatives with improved potency and selectivity. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate, including its absorption, distribution, metabolism, and excretion in the body. Finally, the potential use of methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate in combination with other anti-cancer or anti-inflammatory agents should be explored.
Wissenschaftliche Forschungsanwendungen
Methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has been extensively studied for its potential applications in various fields. One of the most promising applications of methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate is in the field of cancer research. Studies have shown that methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has potent anti-cancer activity against a wide range of cancer cell lines. methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has also been studied for its potential use as an anti-inflammatory agent. Inflammation is a key factor in many diseases, including arthritis, asthma, and inflammatory bowel disease. methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
methyl 2-[4-(1,3-benzodioxol-5-ylsulfamoyl)-2-chlorophenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO7S/c1-22-16(19)8-23-13-5-3-11(7-12(13)17)26(20,21)18-10-2-4-14-15(6-10)25-9-24-14/h2-7,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXWGXGBZRTXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4722281.png)
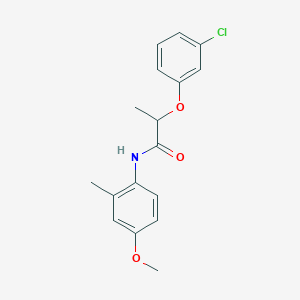
![3-[(2-bromophenoxy)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B4722296.png)
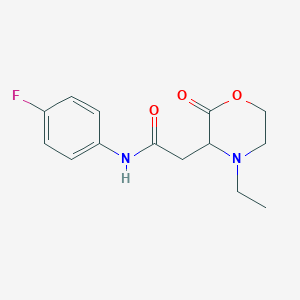

![2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide](/img/structure/B4722310.png)

![N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4722327.png)
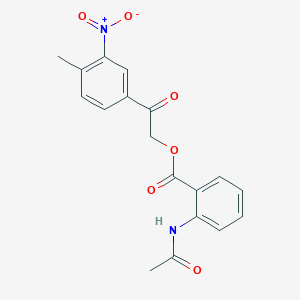
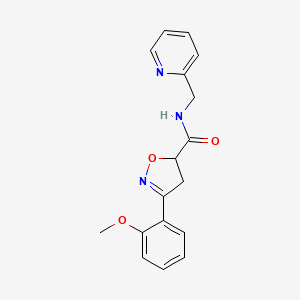
![N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide](/img/structure/B4722342.png)
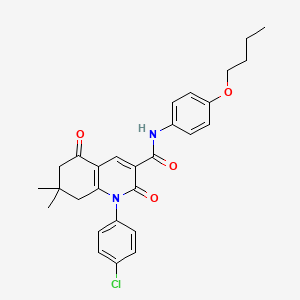
![2-(1-cyclopentyl-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4722347.png)
![N-{4-[2-imino-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B4722353.png)